{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-acetic acid
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Overview
Description
{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-acetic acid is an organic compound characterized by the presence of a fluoro-substituted phenyl ring, an ethyl group, a methylamino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoro-phenyl Intermediate:
Ethylation: The fluoro-phenyl intermediate is then subjected to ethylation using ethyl halides under basic conditions to form the ethyl-substituted derivative.
Amination: The ethyl-substituted intermediate undergoes amination with methylamine to introduce the methylamino group.
Acetic Acid Introduction: Finally, the compound is reacted with acetic anhydride or acetyl chloride to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the fluoro-phenyl ring or the acetic acid moiety, resulting in the formation of alcohols or alkanes.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups replacing the fluoro group.
Scientific Research Applications
Chemistry
In chemistry, {[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of {[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the acetic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic acid: Similar structure but lacks the ethyl and methylamino groups.
1-(4-Fluorophenyl)ethanol: Contains a hydroxyl group instead of the acetic acid moiety.
4-Fluoro-N-methylaniline: Lacks the ethyl and acetic acid groups.
Uniqueness
The uniqueness of {[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-acetic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro-phenyl ring enhances its stability and reactivity, while the ethyl and methylamino groups provide additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)ethyl-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-8(13(2)7-11(14)15)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKJYJLDMCHGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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